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Compound of Interest

Compound Name: 6-Chloropicolinic acid

Cat. No.: B051624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-
chloropicolinic acid, a key intermediate in the synthesis of various pharmaceutical

compounds. By detailing the analytical techniques and data used to confirm its molecular

structure, this document serves as a valuable resource for researchers in organic synthesis

and drug development.

Chemical Identity and Properties
6-Chloropicolinic acid, systematically named 6-chloropyridine-2-carboxylic acid, is a

chlorinated derivative of picolinic acid.[1] Its fundamental properties are summarized below.
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Property Value Reference

IUPAC Name
6-chloropyridine-2-carboxylic

acid
[1]

CAS Number 4684-94-0 [1]

Molecular Formula C₆H₄ClNO₂ [1]

Molecular Weight 157.55 g/mol [1]

Melting Point 190-191 °C [2][3]

Appearance
White to cream or tan

crystalline powder
[2][3]

Spectroscopic and Crystallographic Data
The definitive structure of 6-chloropicolinic acid is established through a combination of

spectroscopic and crystallographic analyses. The following sections present the key

quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data not

available in

search results

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While specific NMR data for 6-chloropicolinic acid was not found, ¹H NMR data for its

methyl ester derivative is available and can be used for comparative purposes.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Fragmentation Data

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

157 Data not available [M]+ (Molecular Ion)

113 Data not available [M-CO₂H]+

Additional fragments Data not available

Note: The presence of chlorine would result in a characteristic M+2 isotope peak with an

intensity of approximately one-third of the M+ peak.

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure by

mapping the electron density of the crystalline solid.

Crystallographic Data
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Parameter Value

Crystal System Data not available in search results

Space Group Data not available in search results

Unit Cell Dimensions
a = Data not available Å, b = Data not available

Å, c = Data not available Å

α = Data not available °, β = Data not available

°, γ = Data not available °

Experimental Protocols
The following sections detail the standardized methodologies for the key analytical techniques

used in the structure elucidation of 6-chloropicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen and carbon

atoms in the molecule.

Methodology:

Sample Preparation: A 5-10 mg sample of 6-chloropicolinic acid is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

added for chemical shift calibration.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength Bruker or Jeol spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, depending on sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

ionization method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or

Electrospray Ionization (ESI) for LC-MS.

Ionization:

GC-MS (Electron Impact - EI): The sample is vaporized and bombarded with a high-

energy electron beam (typically 70 eV) to induce ionization and fragmentation.

LC-MS (ESI): The sample is dissolved in a suitable solvent and sprayed through a

charged capillary to form ionized droplets, which then desolvate to produce gas-phase

ions.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline

state.

Methodology:

Crystal Growth: Single crystals of 6-chloropicolinic acid suitable for X-ray diffraction are

grown by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is collected using a detector as the

crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the phase

problem and generate an initial electron density map. The atomic positions are then refined

to best fit the experimental data, resulting in a detailed three-dimensional structure.

Visualizations
Molecular Structure
Caption: 2D structure of 6-Chloropicolinic acid.

Structure Elucidation Workflow
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Synthesis & Purification

Spectroscopic & Crystallographic Analysis

Structure Confirmation

Synthesis of 6-Chloropicolinic Acid

Purification (e.g., Recrystallization)

NMR Spectroscopy (¹H & ¹³C) Mass Spectrometry X-ray Crystallography

Data Analysis & Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 6-Chloropicolinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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